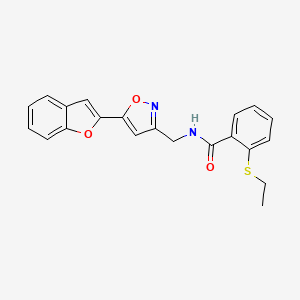
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(ethylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(ethylthio)benzamide is a useful research compound. Its molecular formula is C21H18N2O3S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(ethylthio)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure characterized by the presence of a benzofuran moiety, an isoxazole ring, and an ethylthio group attached to a benzamide core. The molecular formula is C16H18N2O2S, with a molecular weight of approximately 306.39 g/mol.
Synthesis Methodology
The synthesis typically involves multi-step organic reactions including:
- Formation of the isoxazole ring via cyclization reactions.
- Alkylation processes to introduce the benzofuran and ethylthio groups.
- Final coupling to form the amide bond.
Antimicrobial Activity
Research indicates that isoxazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various isoxazoles possess antibacterial and antifungal activities against a range of pathogens, including Staphylococcus aureus and Candida albicans .
| Compound | Activity Type | Target Organism | Inhibition Rate (%) |
|---|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus | 70% |
| This compound | Antifungal | Candida albicans | 65% |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting mitochondrial function and generating reactive oxygen species (ROS). The mechanism appears to involve the modulation of gene expression related to cell cycle regulation and apoptosis .
The biological activity of this compound can be attributed to several mechanisms:
- Radical Generation : Similar compounds have been shown to generate free radicals, leading to oxidative stress in cancer cells, which can trigger apoptosis .
- Mitochondrial Dysfunction : The compound affects mitochondrial membrane potential, which is crucial for cell survival .
- Gene Regulation : It modulates the expression levels of various genes involved in cell proliferation and survival pathways.
Case Studies
- In Vivo Studies : In a study involving zebrafish embryos, compounds similar to this compound were tested for toxicity and developmental effects. The results indicated low toxicity at certain concentrations, suggesting potential for therapeutic use .
- Cytotoxicity Assays : Various cytotoxicity assays have been conducted on different cancer cell lines (e.g., HT29 colon carcinoma), demonstrating significant antiproliferative effects at micromolar concentrations .
Eigenschaften
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-2-27-20-10-6-4-8-16(20)21(24)22-13-15-12-19(26-23-15)18-11-14-7-3-5-9-17(14)25-18/h3-12H,2,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STELMZUFRCUTKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














